Huperzine A

Acetylcholinesterase Isoform Selectivity Neuropharmacology

Procure Huperzine A (≥98% HPLC) as a reference standard for analytical method validation, a highly selective G4 AChE pharmacological tool (Ki=7 nM; AChE/BChE ratio 884.57), a validated scaffold for derivative synthesis, and a benchmark in scopolamine-induced amnesia models (0.1-0.4 mg/kg p.o.). Its unique selectivity profile distinguishes it from generic AChE inhibitors, ensuring reproducible results in neuropharmacology research.

Molecular Formula C15H18N2O
Molecular Weight 242.32 g/mol
Cat. No. B7782764
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product NameHuperzine A
Molecular FormulaC15H18N2O
Molecular Weight242.32 g/mol
Structural Identifiers
SMILESCC=C1C2CC3=C(C1(CC(=C2)C)N)C=CC(=O)N3
InChIInChI=1S/C15H18N2O/c1-3-11-10-6-9(2)8-15(11,16)12-4-5-14(18)17-13(12)7-10/h3-6,10H,7-8,16H2,1-2H3,(H,17,18)/b11-3+/t10-,15+/m0/s1
InChIKeyZRJBHWIHUMBLCN-YQEJDHNASA-N
Commercial & Availability
Standard Pack Sizes1 mg / 5 mg / 10 mg / 25 mg / 100 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

Structure & Identifiers


Interactive Chemical Structure Model





Huperzine A: Potent Acetylcholinesterase Inhibitor with High Selectivity for Scientific Research and Procurement


Huperzine A is a sesquiterpene alkaloid isolated from the Chinese club moss *Huperzia serrata*. It acts as a potent, reversible, and highly selective inhibitor of acetylcholinesterase (AChE) [1]. It is an approved drug in China for the treatment of Alzheimer's disease (AD) and is under investigation in multiple clinical trials for indications including dementia, epilepsy, and cognitive impairment [2]. Its dual mechanism of action involves AChE inhibition and NMDA receptor antagonism, making it a valuable tool in neuropharmacology and neurodegeneration research [2].

Why Generic Substitution with Other Cholinesterase Inhibitors is Not Viable: The Unique Selectivity Profile of Huperzine A


While Huperzine A shares the general mechanism of AChE inhibition with clinical agents like donepezil, rivastigmine, and galantamine, it cannot be simply interchanged. Its unique selectivity profile for both the G4 isoform of AChE and its exceptionally high ratio of AChE to butyrylcholinesterase (BChE) inhibition distinguish it from its analogs [1]. These characteristics lead to distinct pharmacological effects, including differential enzyme inhibition patterns and varying tolerability in vivo, as demonstrated by comparative studies where Huperzine A was effective at lower doses than other inhibitors but showed different safety margins [2]. This necessitates a direct, evidence-based approach to its selection for specific scientific applications.

Quantitative Evidence for Huperzine A Differentiation: A Comparative Guide for Scientific Selection


Superior Selectivity for Tetrameric G4 Acetylcholinesterase in Rat Cortex

Huperzine A demonstrates a preferential and potent inhibition of the G4 (tetrameric) isoform of acetylcholinesterase in the cerebral cortex, a key therapeutic target in Alzheimer's disease. It is among the most potent inhibitors of G4 AChE, with a Ki value of 7 x 10⁻⁹ M, comparable to donepezil (Ki = 4 x 10⁻⁹ M) but distinct from tacrine and rivastigmine which preferentially inhibit the G1 isoform [1]. This form-specific selectivity differentiates it from other class members like tacrine and physostigmine, which either target a different isoform or lack selectivity [1].

Acetylcholinesterase Isoform Selectivity Neuropharmacology Alzheimer's Disease

Unparalleled Selectivity for Acetylcholinesterase over Butyrylcholinesterase

Huperzine A exhibits an exceptionally high selectivity for acetylcholinesterase (AChE) over butyrylcholinesterase (BChE). Its BChE/AChE inhibition ratio is 884.57, significantly exceeding that of donepezil (E2020, ratio 489.05) and tacrine (ratio 0.80) [1]. This high ratio indicates that Huperzine A is far less likely to inhibit BChE, an enzyme associated with peripheral cholinergic side effects, compared to other clinically used AChE inhibitors [1].

Enzyme Selectivity Acetylcholinesterase Butyrylcholinesterase Peripheral Side Effects

Superior Oral Bioavailability and Longer Duration of Action Compared to Tacrine and Physostigmine

Huperzine A offers a favorable pharmacokinetic profile with high oral bioavailability and effective penetration of the blood-brain barrier. In animal studies, its duration of AChE inhibition (3 hours) is longer than that of tacrine (2 hours) and significantly longer than that of physostigmine (30 minutes) [1]. Comparative reviews note its better blood-brain barrier penetration and higher oral bioavailability compared to donepezil and rivastigmine [2].

Pharmacokinetics Oral Bioavailability Blood-Brain Barrier Duration of Action

Superior Memory Improvement Compared to Donepezil and Tacrine in Scopolamine-Induced Deficit

In a rat model of scopolamine-induced memory impairment, Huperzine A demonstrated significant efficacy in reversing cognitive deficits. Oral administration of Huperzine A (0.1–0.4 mg/kg) was effective, whereas donepezil (E2020) and tacrine required higher doses (0.5–1.0 mg/kg and 1.0–2.0 mg/kg, respectively) to achieve a similar effect [1]. The study concluded that Huperzine A improved working memory deficit significantly better than either comparator at the doses tested [1].

Cognitive Enhancement Memory Behavioral Pharmacology In Vivo Model

Potent AChE Inhibition with Improved Neuroprotection by Synthetic Derivatives

Huperzine A serves as a validated scaffold for medicinal chemistry optimization, with synthetic modifications yielding analogs with significantly improved potency. N-Aryl huperzine A analogues were synthesized via Pd-catalyzed cross-coupling. The 5-methoxy-2-pyridyl analogue (compound 30) exhibited an IC50 of 1.5 μM against AChE, which was 7.6-fold more potent than the parent compound Huperzine A (IC50 = 11.4 μM) [1]. This derivative also demonstrated superior neuroprotection in a cellular model of oxidative stress [1].

Medicinal Chemistry Structure-Activity Relationship Derivatization Neuroprotection

Demonstrated Cognitive Improvement in Phase II Alzheimer's Disease Trial

In a Phase II clinical trial for mild to moderate Alzheimer's disease, a 400 μg BID dose of Huperzine A demonstrated significant cognitive improvement. At 11 weeks, the treatment group showed a 2.27-point improvement on the ADAS-Cog scale compared to a 0.29-point decline in the placebo group (p = 0.001) [1]. This effect size and statistical significance provide clinical evidence of Huperzine A's procognitive effects in a disease-relevant population, differentiating it from agents lacking such trial data.

Clinical Trial Alzheimer's Disease Cognitive Assessment ADAS-Cog

Optimal Scientific and Industrial Application Scenarios for Huperzine A


Analytical Standard for HPLC Method Validation and Quantification

Procure Huperzine A as a certified reference standard (≥98% purity by HPLC) for developing and validating analytical methods. It is specifically used for the accurate quantification of Huperzine A in complex matrices such as plasma samples, pharmaceutical formulations, and plant extracts using techniques like HPLC with fluorescence detection . This ensures reproducibility and compliance in pharmacokinetic studies and quality control assessments.

Positive Control for Studying Selective G4 Acetylcholinesterase Inhibition

Use Huperzine A as a selective pharmacological tool in *in vitro* and *in vivo* assays to specifically probe the role of the G4 isoform of acetylcholinesterase in synaptic function and neurodegeneration. Its preferential inhibition of G4 AChE (Ki = 7 nM in rat cortex) over G1 and its high selectivity over BChE (ratio 884.57) make it superior to less selective controls like physostigmine [1].

Lead Compound Scaffold for Derivatization and Structure-Activity Relationship (SAR) Studies

Employ Huperzine A as a validated natural product scaffold for medicinal chemistry programs. Researchers can use it to synthesize novel derivatives via reactions like Pd-catalyzed N-arylation to generate compound libraries with enhanced anti-AChE activity and neuroprotective properties, as demonstrated by the 7.6-fold increase in potency achieved with specific N-aryl analogues [2].

Reference Compound for In Vivo Efficacy Studies in Cognitive Dysfunction Models

Utilize Huperzine A as a reference compound in preclinical animal models of cognitive impairment, such as scopolamine-induced amnesia. Its established effective dose range (0.1-0.4 mg/kg p.o.) and superior potency compared to donepezil and tacrine provide a benchmark for evaluating novel procognitive agents [3].

Technical Documentation Hub

Structured technical reading across foundational, methodological, troubleshooting, and validation/comparative pathways. Use the hub when you need more detail before procurement.

30 linked technical documents
Explore Hub


Quote Request

Request a Quote for Huperzine A

Request pricing, availability, packaging, or bulk supply details using the form on the right.

Pricing Availability Bulk quantity COA / SDS
Response includesPricing, lead time, and availability after review.
Faster handlingAdd destination country, intended use, and packaging preferences when relevant.

Only Quantity, Unit, and Business or Academic Email are required.

Product Requirements

Enter amount and choose a unit (mg, g, kg, mL, or L).

Contact Details

Additional Details

Contact Technical Support Sending...

We use your information only to respond to your request. If you need technical guidance before placing an inquiry, you can also contact our support team.

Inquiry
© Copyright 2026 BenchChem. All Rights Reserved.